Cas no 1354919-10-0 (4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine)

4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-(3-chlorophenyl)-6-(3-methoxyphenyl)-
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- MDL: MFCD21335551
- インチ: 1S/C17H14ClN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21)
- InChIKey: XXFRAPCSOCOMLF-UHFFFAOYSA-N
- ほほえんだ: C1(N)=NC(C2=CC=CC(OC)=C2)=CC(C2=CC=CC(Cl)=C2)=N1
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB422396-25g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |
1354919-10-0 | 25g |
€1745.00 | 2025-02-14 | ||
abcr | AB422396-5 g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
1354919-10-0 | 5g |
€935.60 | 2023-04-24 | ||
abcr | AB422396-1g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |
1354919-10-0 | 1g |
€467.00 | 2025-02-14 | ||
abcr | AB422396-10 g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
1354919-10-0 | 10g |
€1177.00 | 2023-04-24 | ||
abcr | AB422396-1 g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
1354919-10-0 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB422396-5g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |
1354919-10-0 | 5g |
€935.60 | 2025-02-14 | ||
abcr | AB422396-10g |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine; . |
1354919-10-0 | 10g |
€1177.00 | 2025-02-14 |
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amineに関する追加情報
Professional Introduction to 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS No. 1354919-10-0)
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1354919-10-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The pyrimidine core structure, combined with the presence of chloro and methoxy substituents, imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery.
The synthesis of 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves a series of well-defined chemical transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the condensation of appropriately substituted phenols and pyrimidine derivatives under controlled conditions. The introduction of the chloro and methoxy groups at specific positions on the aromatic rings enhances the compound's interaction with biological targets, thereby influencing its pharmacological profile.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrimidine derivatives, particularly those incorporating halogenated aromatic rings. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The structural features of 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine make it an attractive candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its ability to modulate key biological pathways associated with various diseases. For instance, research has indicated that pyrimidine-based molecules can interfere with enzyme activity and signal transduction cascades, leading to therapeutic effects. The chloro and methoxy substituents play a crucial role in determining the compound's binding affinity and selectivity for target proteins. This fine-tuning of structural elements is essential for optimizing drug candidates and minimizing off-target effects.
The development of novel pharmaceuticals relies heavily on advancements in synthetic methodologies and computational modeling. The synthesis of 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine exemplifies the integration of traditional organic synthesis with modern computational techniques. By leveraging high-throughput screening and molecular docking studies, researchers can rapidly identify promising derivatives with enhanced pharmacological properties. These approaches have significantly accelerated the drug discovery process in recent years.
Epidemiological studies have also highlighted the importance of structurally diverse compounds in addressing global health challenges. The versatility of pyrimidine derivatives allows for their adaptation to various therapeutic needs, making them indispensable tools in modern medicine. The unique combination of chloro and methoxy groups in 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine underscores its potential as a lead compound for further medicinal chemistry exploration.
The future direction of research on this compound is likely to focus on elucidating its mechanism of action and optimizing its pharmacokinetic profile. Advances in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have enabled more detailed structural characterization, which is crucial for understanding biological interactions. Additionally, preclinical studies are essential for evaluating the safety and efficacy of novel drug candidates before they can be translated to clinical use.
In conclusion, 4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS No. 1354919-10-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing various health challenges worldwide.
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